

Application Note & Protocol: Quantification of (S,R)-Lysinoalanine using HPLC-MS/MS

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Compound of Interest

Compound Name: (S,R)-Lysinoalanine

Cat. No.: B1675792

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Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed under alkaline and/or high-temperature processing of proteins, where the ϵ -amino group of a lysine residue reacts with a dehydroalanine residue. The formation of LAL in food and pharmaceutical products is a concern due to its potential impact on nutritional value and safety.^{[1][2]} Accurate quantification of LAL is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of **(S,R)-lysinoalanine** in proteinaceous samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method involves acid hydrolysis of the protein sample followed by direct analysis of the underivatized lysinoalanine, offering a streamlined workflow compared to methods requiring derivatization.

Experimental Protocols

Sample Preparation: Acid Hydrolysis

This protocol is designed to liberate lysinoalanine from the protein backbone for subsequent analysis.

Materials:

- Sample containing protein (e.g., food product, pharmaceutical formulation)

- 6 M Hydrochloric Acid (HCl)
- Nitrogen gas
- Heating block or oven capable of maintaining 110 °C
- Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator
- HPLC-grade water
- Acetonitrile (ACN)
- Formic acid (FA)
- Hydrolysis vials with PTFE-lined caps

Procedure:

- Weigh approximately 10-100 mg of the homogenized sample into a hydrolysis vial.
- Add 1 mL of 6 M HCl to the vial.
- Purge the vial with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.
- Tightly cap the vial and place it in a heating block or oven at 110 °C for 24 hours.
- After hydrolysis, allow the vial to cool to room temperature.
- Transfer the hydrolysate to a clean microcentrifuge tube.
- Dry the sample completely using a vacuum concentrator or under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for HPLC-MS/MS analysis.
- Vortex the sample to ensure complete dissolution of the analyte.

- Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any particulate matter.
- Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the chromatographic separation and mass spectrometric detection of lysinoalanine. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar, underivatized lysinoalanine.

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Recommended Setting
Column	HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12.1-15 min: 95% B (re-equilibration)
Flow Rate	0.3 mL/min
Column Temperature	35 °C
Injection Volume	5 µL

Mass Spectrometry Conditions:

The following parameters should be optimized on the specific instrument being used.

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.0 kV
Source Temperature	120-150 °C
Desolvation Temperature	350-450 °C
Gas Flows	Optimize according to manufacturer's recommendations
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transition for Lysinoalanine:

The molecular weight of lysinoalanine is 249.29 g/mol. The protonated molecule $[M+H]^+$ will have an m/z of 250.3. The following are proposed MRM transitions based on the structure of lysinoalanine. Note: These transitions must be confirmed and optimized by infusing a lysinoalanine standard into the mass spectrometer.

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (eV)
Lysinoalanine (Quantifier)	250.3	84.1 (immonium ion of lysine)	50	Optimize (start at 15-25)
Lysinoalanine (Qualifier)	250.3	130.1 (loss of lysine side chain)	50	Optimize (start at 10-20)

Procedure for MRM Optimization:

- Prepare a standard solution of lysinoalanine (e.g., 1 μ g/mL) in the initial mobile phase.
- Infuse the standard solution directly into the mass spectrometer.
- In Q1 scan mode, confirm the presence of the precursor ion at m/z 250.3.
- Perform a product ion scan of m/z 250.3 to identify the major fragment ions.

- Select the most intense and specific fragment ions for the quantifier and qualifier transitions.
- For each transition, perform a collision energy optimization to find the voltage that yields the highest intensity for the product ion.

Data Presentation

The following tables summarize quantitative data for lysinoalanine found in various food products from the literature.

Table 1: Lysinoalanine Content in Dairy Products

Product	Lysinoalanine Content (ppm crude protein)	Reference
Raw Milk	9.4 (average)	[3]
UHT Milk	87.1	[3]
Infant Formula	124.9	[3]
Low-Heat Skim Milk Powder	49.4	[3]
Medium-Heat Skim Milk Powder	179.9	[3]
High-Heat Skim Milk Powder	294.6	[3]
Sodium Caseinate	856.1	[3]

Table 2: Lysinoalanine Formation under Different Alkaline Conditions

Alkali Concentration	Lysinoalanine Content (g/kg)
0.1 M	6.00 ± 0.32
0.125 M	29.43 ± 1.10
0.15 M	7.37 ± 0.01

Visualizations

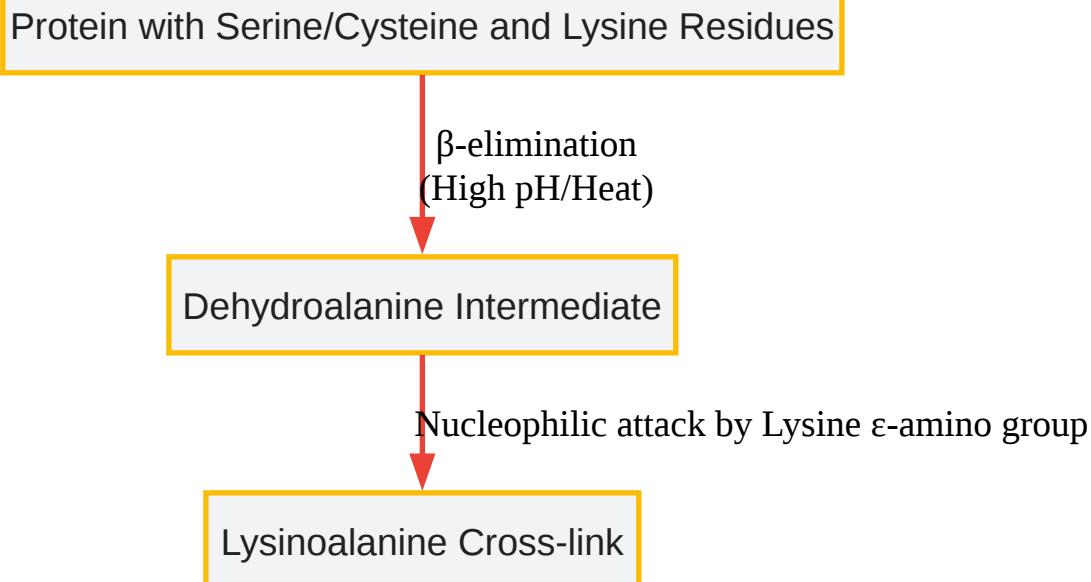
Experimental Workflow



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Caption: Experimental workflow for lysinoalanine quantification.

Lysinoalanine Formation Pathway



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Caption: Formation pathway of lysinoalanine in proteins.

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References

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